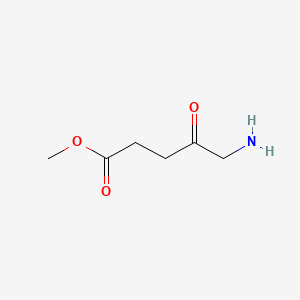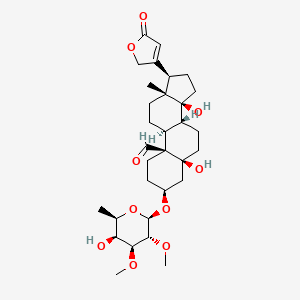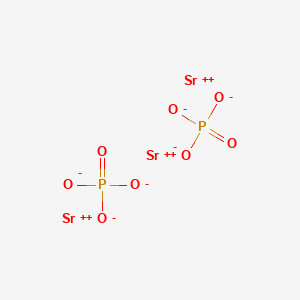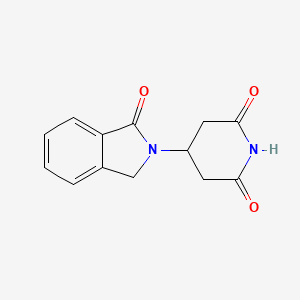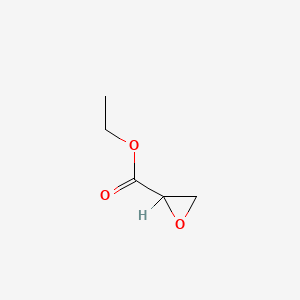
Ethyl oxirane-2-carboxylate
概要
説明
Synthesis Analysis
Ethyl oxirane-2-carboxylate can be synthesized through different methods, including the reaction of oxiranes with carboxylate compounds. For instance, the synthesis and study of derivatives like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate demonstrate the compound's role in producing substances with significant biological activities, such as hypoglycemic effects (Eistetter & Wolf, 1982).
Molecular Structure Analysis
The molecular structure of ethyl oxirane-2-carboxylate and its derivatives plays a crucial role in their chemical and physical properties. Structural analyses, often involving X-ray diffraction and spectroscopic methods, provide insights into the arrangement of atoms within the molecule and its electronic environment, influencing reactivity and interactions with biological targets.
Chemical Reactions and Properties
Ethyl oxirane-2-carboxylate participates in various chemical reactions, including ring-opening reactions with aryl carboxylates. These reactions typically result in the formation of 1-alkyl-2-(aryloxy)ethyl carboxylates, showcasing the compound's versatility in organic synthesis (Funahashi, 1979). Additionally, its reactivity towards different reagents can lead to a wide range of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of ethyl oxirane-2-carboxylate, such as boiling point, melting point, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, impacting its handling, storage, and application in research and industrial processes.
Chemical Properties Analysis
The chemical properties of ethyl oxirane-2-carboxylate, including its reactivity, stability, and interaction with other molecules, are fundamental to its application in synthesis and the development of new compounds. Studies on its reactions, such as those leading to hypoglycemic compounds, highlight its potential in medicinal chemistry and drug development (Eistetter & Wolf, 1982).
科学的研究の応用
Summary of the Application
This study focuses on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids . This reaction is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .
Methods of Application or Experimental Procedures
The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level . Optimized equilibrium configurations of transition states and corresponding activation parameters were established .
Results or Outcomes
The study found that the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The kinetic model proposed in the study adequately describes all observations .
2. Synthesis and Antifungal and Antitubercular Activities of Heteroaryl-Substituted Oxiranes
Summary of the Application
This study focuses on the synthesis of heteroaryl-substituted oxiranes and their antifungal and antitubercular activities .
Methods of Application or Experimental Procedures
The heteroaryl-substituted oxiranes were synthesized in good yields by epoxidation of Baylis–Hillman adducts . The compounds were then evaluated for their in vitro antifungal and antitubercular activities at various concentrations .
Results or Outcomes
The study found that the synthesized heteroaryl-substituted oxiranes showed potential antifungal and antitubercular activities .
3. Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide
Summary of the Application
This study focuses on the formation of oxetane through the opening of an epoxide with trimethyloxosulfonium ylide . This method is used in the synthesis of varied oxetane derivatives .
Methods of Application or Experimental Procedures
The reaction pathways were examined by the density functional theory (DFT) method at the MP2 level of theory . The formation of the oxetane ring from an epoxide required 13-17 kcal·mol−1 activation energy .
Results or Outcomes
The study found that the formation of the oxetane ring from an epoxide required moderate heating . The methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure .
4. Synthesis of “Carba” Pseudo-Dipeptide Units
Summary of the Application
This study focuses on the synthesis of racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa .
Methods of Application or Experimental Procedures
The “carba” pseudo-dipeptide units were obtained either through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, or from commercially available 3-carbethoxy-2-piperidone .
Results or Outcomes
The study found that the “carba” pseudo-dipeptide units were successfully synthesized .
5. Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide
Summary of the Application
This study focuses on the formation of oxetane through the opening of an epoxide with trimethyloxosulfonium ylide . This method is used in the synthesis of varied oxetane derivatives .
Methods of Application or Experimental Procedures
The reaction pathways were examined by the density functional theory (DFT) method at the MP2 level of theory . The formation of the oxetane ring from an epoxide required 13-17 kcal·mol−1 activation energy .
Results or Outcomes
The study found that the formation of the oxetane ring from an epoxide required moderate heating . The methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure .
6. Synthesis of “Carba” Pseudo-Dipeptide Units
Summary of the Application
This study focuses on the synthesis of racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa .
Methods of Application or Experimental Procedures
The “carba” pseudo-dipeptide units were obtained either through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, or from commercially available 3-carbethoxy-2-piperidone .
Results or Outcomes
The study found that the “carba” pseudo-dipeptide units were successfully synthesized .
Safety And Hazards
The safety information for Ethyl oxirane-2-carboxylate indicates that it is a hazardous compound. It has been assigned the GHS07 and GHS02 pictograms, and its hazard statements include H225, H315, and H319 . Precautionary measures include avoiding breathing vapours, mist, or gas, and removing all sources of ignition .
将来の方向性
The future directions for the study of Ethyl oxirane-2-carboxylate could involve further exploration of its synthesis and reaction mechanisms . Additionally, the development of new crosslinking mechanisms, such as the non-isocyanate polyurethane (NIPU) technologies, could represent a new technology for the coatings industry .
特性
IUPAC Name |
ethyl oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWSXRILNPXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317010 | |
| Record name | Ethyl glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxirane-2-carboxylate | |
CAS RN |
4660-80-4 | |
| Record name | Ethyl glycidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4660-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl glycidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)
![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)
